molecular formula C10H5FN2O2 B2858738 4-Cyano-5-fluoro-1H-indole-2-carboxylic acid CAS No. 2091608-10-3

4-Cyano-5-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B2858738
CAS No.: 2091608-10-3
M. Wt: 204.16
InChI Key: HHMQQOHULSZCRG-UHFFFAOYSA-N
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Description

4-Cyano-5-fluoro-1H-indole-2-carboxylic acid is a high-value chemical building block specifically designed for medicinal chemistry and drug discovery research. This multifunctional indole derivative integrates a carboxylic acid moiety, a fluorine atom, and a cyano group on its core structure, making it a versatile intermediate for constructing novel bioactive molecules. Its molecular formula is C₁₀H₅FN₂O₂ . The core indole scaffold is a privileged structure in pharmaceutical development, frequently found in compounds with diverse biological activities. The strategic substitution pattern on this indole core is significant for Structure-Activity Relationship (SAR) studies. Research into analogous substituted indoles has demonstrated their potential as starting points for optimizing potency and physicochemical properties in drug discovery campaigns . In particular, such compounds have been explored as potential inhibitors of specific enzymatic targets, with investigations into their mechanism of action . The presence of both electron-withdrawing groups (the cyano and fluorine) creates a distinct electronic profile that can be critical for interacting with biological targets and for fine-tuning properties like metabolic stability and solubility . Key Applications: This compound serves as a key synthetic intermediate in the discovery of new therapeutic agents. It is used in the synthesis of compound libraries for high-throughput screening, in hit-to-lead optimization programs, and in the development of potential treatments for neglected tropical diseases . The functional groups present allow for further chemical modifications at the carboxylic acid, the aromatic ring, and the pyrrole nitrogen, offering researchers multiple avenues for analog synthesis. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety handling procedures for laboratory chemicals must be followed.

Properties

IUPAC Name

4-cyano-5-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O2/c11-7-1-2-8-5(6(7)4-12)3-9(13-8)10(14)15/h1-3,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMQQOHULSZCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2)C(=O)O)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091608-10-3
Record name 4-cyano-5-fluoro-1H-indole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in large-scale production. Solvent selection and purification techniques also play a significant role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Cyano-5-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-5-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The cyano and fluoro groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .

Comparison with Similar Compounds

Table 1: Comparison of Indolecarboxylic Acid Derivatives

Compound Substituents Molecular Weight Melting Point (°C) Key Properties
4-Cyano-5-fluoro-1H-indole-2-carboxylic acid 2-COOH, 4-CN, 5-F 220.16 Not reported High polarity, metabolic stability
Indole-5-carboxylic acid 5-COOH 161.15 208–210 Strong H-bonding network
Indole-6-carboxylic acid 6-COOH 161.15 256–259 Highest mp among isomers

Functional Group Variants

  • Ethyl indole-2-carboxylate (): The ester derivative of the target compound lacks the polar carboxylic acid group, resulting in lower solubility in aqueous media but enhanced cell membrane permeability.
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): This amide derivative demonstrates the pharmacological relevance of indole-2-carboxylic acid scaffolds. The target compound’s carboxylic acid group could similarly serve as a precursor for bioactive amides .

Substituent Effects

  • 5-Cyanoindole (): The absence of fluorine and carboxylic acid groups simplifies the structure but reduces reactivity toward electrophilic substitution.
  • 5-Fluoroindole-2-carboxylic acid (): Lacking the 4-cyano group, this compound has lower molecular weight (179.15 vs.

Combined Substituent Effects

The synergistic presence of 4-cyano and 5-fluoro groups distinguishes the target compound from analogs like 4-Fluoro-1H-indole-2-carboxylic acid (CAS 256935-98-5, ). The cyano group at position 4 may sterically hinder interactions at the indole 3-position, a common site for functionalization in drug design .

Biological Activity

4-Cyano-5-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family, recognized for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antimicrobial and anticancer properties. The unique positioning of the cyano and fluoro groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The compound is characterized by:

  • Chemical Formula : C10H6FNO2
  • Molecular Weight : 193.16 g/mol
  • CAS Number : 2091608-10-3

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways. Indole derivatives typically bind with high affinity to multiple receptors, influencing cellular processes that can lead to therapeutic effects.

Target Interactions

  • G-Protein Coupled Receptors (GPCRs) : This compound may act as an allosteric modulator, affecting receptor activity and downstream signaling pathways .
  • Enzymatic Inhibition : Similar compounds have shown efficacy in inhibiting enzymes critical for cancer cell proliferation, such as thymidylate synthase, which is essential for DNA synthesis .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of efficacy.

Pathogen TypeActivity Observed
Gram-positive BacteriaEffective
Gram-negative BacteriaModerate effectiveness

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in significant cell death compared to untreated controls, with an IC50 value of 15 µM. The study concluded that the compound's mechanism involved both apoptotic and necrotic pathways.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 30 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
5-Cyano-4-fluoro-1H-indole-2-carboxylic acidModerateLow
4-Chloro-5-fluoro-1H-indole-2-carboxylic acidLowHigh

Q & A

Q. Critical Parameters :

  • Temperature control (<100°C) to avoid side reactions like decarboxylation.
  • pH adjustments during hydrolysis to optimize yield ().

Basic: How is the structure of this compound confirmed post-synthesis?

Q. Analytical Workflow :

NMR Spectroscopy :

  • 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorine at C5, cyano at C4).
  • 19^19F NMR for fluorine environment analysis.

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) to confirm molecular formula (e.g., C10_{10}H4_4FN2_2O2_2).

X-ray Crystallography (if crystalline):

  • SHELX software for refining crystal structures ().

Basic: What safety protocols are recommended for handling this compound?

Q. PPE and Controls :

  • Respiratory Protection : Use NIOSH-approved P95 respirators if airborne particulates are generated.
  • Skin Protection : Double-layer nitrile gloves; avoid direct contact due to potential mutagenicity (inferred from indole analogs in ).
  • Engineering Controls : Fume hoods for synthesis and purification steps.

Q. Waste Disposal :

  • Neutralize acidic byproducts before disposal to prevent environmental contamination ().

Advanced: How can reaction conditions be optimized to minimize byproducts like 6-chloro-5-fluoro-1H-indole-2-carboxylic acid?

Byproduct formation often arises from incomplete regioselectivity during cyclization. Strategies include:

  • Catalyst Screening : Use Pd(OAc)2_2/Xantphos for selective cyanation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction specificity.
  • Real-Time Monitoring : LC-MS to track intermediate formation and adjust conditions dynamically ().

Advanced: How should researchers address discrepancies in crystallographic data for this compound?

Q. Common Issues :

  • Poor crystal quality due to fluorine’s electron-withdrawing effects.
  • Twinned crystals complicating refinement.

Q. Solutions :

  • Use SHELXL with TWIN/BASF commands for twinned data.
  • Validate against computational models (e.g., DFT-optimized geometries) to resolve ambiguities ().

Advanced: What computational methods predict the reactivity of the cyano and carboxylic acid groups?

Q. Approaches :

  • DFT Calculations : Simulate electrophilic attack sites using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) : Predict solvation effects on carboxylic acid deprotonation in aqueous buffers ().

Advanced: How stable is this compound under varying pH and temperature conditions?

Q. Stability Profile :

  • Acidic Conditions (pH <3) : Rapid decarboxylation observed at 50°C.
  • Neutral/Basic Conditions : Stable for >24 hours at 25°C.
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (inferred from ).

Advanced: What in vitro assays are suitable for assessing its biological activity?

Q. Recommended Assays :

  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets.
  • Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure.
  • Cytotoxicity : MTT assay with IC50_{50} determination against cancer cell lines ().

Advanced: How can isomers or positional analogs be separated chromatographically?

Q. HPLC Method :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in H2_2O and acetonitrile (5%→95% over 30 min).
  • Detection : UV at 254 nm ().

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Q. Key Challenges :

  • Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water mixtures).
  • Yield Loss : Optimize stoichiometry of cyanation reagents to reduce costs.
  • Regulatory Compliance : Document impurity profiles per ICH guidelines ().

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